molecular formula C9H9N5O B5820151 N-[4-(2H-tetrazol-5-yl)phenyl]acetamide CAS No. 73096-38-5

N-[4-(2H-tetrazol-5-yl)phenyl]acetamide

Cat. No.: B5820151
CAS No.: 73096-38-5
M. Wt: 203.20 g/mol
InChI Key: NWTPHFVFKBYZQS-UHFFFAOYSA-N
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Description

N-[4-(2H-tetrazol-5-yl)phenyl]acetamide is a chemical compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making this compound a versatile compound for research and development.

Preparation Methods

The synthesis of N-[4-(2H-tetrazol-5-yl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetic acid with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring. The reaction conditions often include heating the mixture to facilitate the formation of the tetrazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[4-(2H-tetrazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the tetrazole ring.

    Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms on the tetrazole ring is replaced by another substituent. Common reagents for these reactions include halogens and alkylating agents.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[4-(2H-tetrazol-5-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[4-(2H-tetrazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets in biological systems. The tetrazole ring can form non-covalent interactions with enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

N-[4-(2H-tetrazol-5-yl)phenyl]acetamide can be compared with other tetrazole-containing compounds, such as:

    5-Phenyltetrazole: Similar in structure but lacks the acetamide group, which may result in different chemical and biological properties.

    N-(3-Mercapto-4H-1,2,4-triazol-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide:

    Oteseconazole and Quilseconazole: These compounds are antifungal agents that also contain tetrazole rings, highlighting the versatility of tetrazole derivatives in medicinal chemistry.

This compound stands out due to its unique combination of the tetrazole ring and acetamide group, which may confer specific properties and applications not seen in other similar compounds.

Properties

IUPAC Name

N-[4-(2H-tetrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-6(15)10-8-4-2-7(3-5-8)9-11-13-14-12-9/h2-5H,1H3,(H,10,15)(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTPHFVFKBYZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358374
Record name N-[4-(2H-tetrazol-5-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779216
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73096-38-5
Record name N-[4-(2H-tetrazol-5-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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